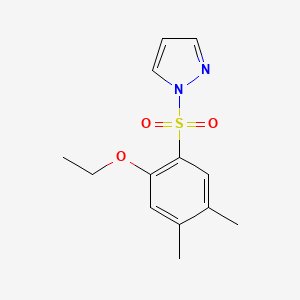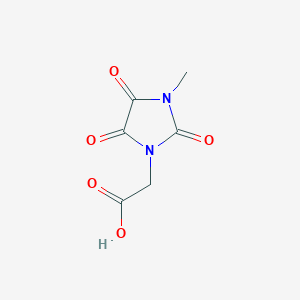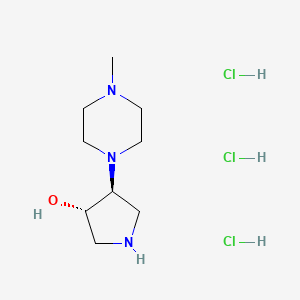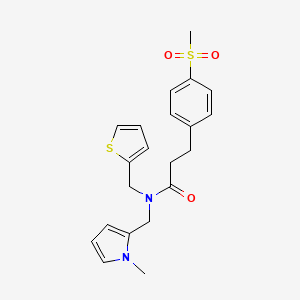
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide" is a complex organic molecule that likely possesses a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, synthesis, and physical properties.
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as seen in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs involves the exploration of variants in N-acyl, N-alkyl, and amino functions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, IR, mass spectrum, and elemental analyses . These techniques are essential for determining the structure of complex organic molecules and would be applicable in analyzing the molecular structure of "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide".
Chemical Reactions Analysis
The papers discuss various chemical reactions, such as the reaction of 2-acetoacetamidopyridines with phosgene to give novel pyrido[1,2-a]pyrimidin-4-ones . Another study describes the transformation of cyanoacetamides into pyrido[1,2-a]pyrimidin-2-ones and vice versa . These reactions highlight the reactivity of pyrimidine derivatives, which could be relevant to the chemical reactions that "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often related to their structure. For instance, the herbicidal activity of certain acetamide derivatives against dicotyledonous weeds has been evaluated, indicating that structure plays a crucial role in biological activity . The physical properties such as solubility, melting point, and stability of the compound would need to be determined experimentally, following the methodologies used in the provided papers.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
This compound and its derivatives have been synthesized as part of a study focusing on antimicrobial agents. A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using a similar starting material. These compounds displayed significant antimicrobial properties, comparable to streptomycin and fusidic acid, showcasing their potential in developing new antimicrobial treatments (Hossan et al., 2012).
Antiasthma Agents
Another application involves the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were developed by reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to give pyrimidinones, further processed into triazolo[1,5-c]pyrimidines. Selected compounds from this synthesis showed promising activity as mediator release inhibitors, indicative of their potential in asthma treatment (Medwid et al., 1990).
Insecticidal Assessment
The compound's derivatives have also been explored for their insecticidal properties. New heterocycles incorporating a thiadiazole moiety were synthesized and assessed against the cotton leafworm, Spodoptera littoralis. This study provides insight into the use of such compounds in agricultural pest control, highlighting their potential as insecticidal agents (Fadda et al., 2017).
Anticancer Activity
Compounds with a structure similar to the query compound have been investigated for their anticancer activities. The synthesis of 5-deaza analogues of aminopterin and folic acid, derived through a novel pyrimidine to pyrido[2,3-d]pyrimidine transformation reaction, demonstrated significant in vitro and in vivo anticancer activity. These findings suggest the compound's structural framework could be beneficial in developing new anticancer therapies (Su et al., 1986).
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-8-6-9(14(15,16)17)20-10(19-8)4-5-18-11(22)7-21-12(23)2-3-13(21)24/h6H,2-5,7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWDFUYXEBTCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CN2C(=O)CCC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid](/img/structure/B2541622.png)

![3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2541625.png)
![2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide](/img/structure/B2541627.png)


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-hydroxypropyl)oxamide](/img/structure/B2541631.png)


![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)
![3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2541637.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)
![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)
